molecular formula C16H14N2O2 B5699604 N-(2-cyanophenyl)-4-ethoxybenzamide CAS No. 333442-31-2

N-(2-cyanophenyl)-4-ethoxybenzamide

Cat. No.: B5699604
CAS No.: 333442-31-2
M. Wt: 266.29 g/mol
InChI Key: ISCMKEDQZLZCRN-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-4-ethoxybenzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a 2-cyanophenyl group and an ethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)-4-ethoxybenzamide typically involves the reaction of 2-cyanobenzoic acid with 4-ethoxyaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and automated systems to control the reaction parameters, ensuring consistent product quality and yield. The purification steps may include advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the required purity standards .

Chemical Reactions Analysis

Types of Reactions: N-(2-cyanophenyl)-4-ethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2-cyanophenyl)-4-ethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • N-(2-cyanophenyl)-4-methoxybenzamide
  • N-(2-cyanophenyl)-4-chlorobenzamide
  • N-(2-cyanophenyl)-4-fluorobenzamide

Comparison: N-(2-cyanophenyl)-4-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy, chloro, and fluoro analogs, the ethoxy group may provide different steric and electronic effects, leading to variations in its interaction with molecular targets and its overall properties. These differences can be exploited to tailor the compound for specific applications, making it a valuable tool in research and development .

Properties

IUPAC Name

N-(2-cyanophenyl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-2-20-14-9-7-12(8-10-14)16(19)18-15-6-4-3-5-13(15)11-17/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCMKEDQZLZCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355384
Record name N-(2-cyanophenyl)-4-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333442-31-2
Record name N-(2-cyanophenyl)-4-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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